molecular formula C11H10BrFN4O B6633763 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

Cat. No. B6633763
M. Wt: 313.13 g/mol
InChI Key: OFGJTHBLJMZCOW-UHFFFAOYSA-N
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Description

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide can cause changes in gene expression that lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to have antioxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity and yield. 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is also stable and can be stored for long periods without degradation. However, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for research on 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. In medicinal chemistry, further studies are needed to determine the potential of 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide as a therapeutic agent for cancer treatment. In materials science, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide can be further developed as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to understand the mechanism of action of 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide and its effects in different experimental conditions.

Synthesis Methods

The synthesis of 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide involves the reaction of 2-fluoro-3-nitrobenzoic acid with thionyl chloride to form 2-fluoro-3-chlorobenzoic acid. This is then reacted with 1-(1H-1,2,4-triazol-5-yl)ethylamine and potassium carbonate to yield 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. The synthesis method has been optimized to increase yield and purity, and 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide can be obtained in a few steps with high efficiency.

Scientific Research Applications

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. In materials science, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFN4O/c1-6(10-14-5-15-17-10)16-11(18)7-3-2-4-8(12)9(7)13/h2-6H,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGJTHBLJMZCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-fluoro-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide

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